molecular formula C2H3N3O3S B12914286 1,3,4-Oxadiazole-2-sulfonamide CAS No. 90774-48-4

1,3,4-Oxadiazole-2-sulfonamide

Cat. No.: B12914286
CAS No.: 90774-48-4
M. Wt: 149.13 g/mol
InChI Key: HNUANCKZAPZYAA-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-sulfonamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ringThe presence of the sulfonamide group enhances its solubility and biological activity, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole-2-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of acyl hydrazides with sulfonyl chlorides under basic conditions. For example, the reaction of an acyl hydrazide with a sulfonyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole sulfonamide .

Another method involves the use of N-isocyaniminotriphenylphosphorane (NIITP) as a reagent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. This one-pot synthesis-functionalization strategy allows for the streamlined access to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

1,3,4-Oxadiazole-2-sulfonamide can be compared with other similar compounds, such as 1,2,4-oxadiazole and 1,3,4-thiadiazole derivatives:

    1,2,4-Oxadiazole: This isomer has similar biological activities but differs in its chemical stability and reactivity. .

    1,3,4-Thiadiazole: This compound contains a sulfur atom instead of an oxygen atom in the ring. .

The uniqueness of this compound lies in its combination of the oxadiazole ring and the sulfonamide group, which enhances its solubility, stability, and biological activity .

Properties

CAS No.

90774-48-4

Molecular Formula

C2H3N3O3S

Molecular Weight

149.13 g/mol

IUPAC Name

1,3,4-oxadiazole-2-sulfonamide

InChI

InChI=1S/C2H3N3O3S/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7)

InChI Key

HNUANCKZAPZYAA-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(O1)S(=O)(=O)N

Origin of Product

United States

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